Regioisomeric Purity and Positional Identity: 7-Yl vs. 5-Yl Substitution
The 7-yl regioisomer of 2-chloro-N-(1H-indazolyl)acetamide is a distinct chemical entity from the 5-yl regioisomer (CAS 478828-55-6). In kinase inhibitor programs, the indazole N-1 and C-7 positions are critical vectors for hinge-region binding in the ATP pocket; substitution at C-7 places the elaborated side chain in a different orientation relative to the kinase hinge compared to C-5 substitution . The 5-yl isomer is commercially available at a standard purity of 98% , while the 7-yl isomer requires custom synthesis, making regioisomeric authentication via ¹H NMR and HPLC essential for procurement decisions. No direct head-to-head biological comparison between the 7-yl and 5-yl isomers of this specific chloroacetamide has been published; this represents a data gap in the current literature .
| Evidence Dimension | Regioisomeric position on indazole core |
|---|---|
| Target Compound Data | Acetamide at C-7 position; ¹H NMR and HPLC confirmation required |
| Comparator Or Baseline | 2-Chloro-N-(1H-indazol-5-yl)acetamide (CAS 478828-55-6); acetamide at C-5; purity 98% |
| Quantified Difference | Positional isomerism (C-7 vs. C-5); no direct comparative bioactivity data available |
| Conditions | Structural comparison; kinase inhibitor scaffold design context |
Why This Matters
For medicinal chemistry teams, the choice between 7-yl and 5-yl regioisomers determines the exit vector of the elaborated ligand and can be the difference between a selective kinase inhibitor and an inactive compound.
- [1] Akritopoulou-Zanze, I.; Wakefield, B. D.; Gasiecki, A. et al. Scaffold Oriented Synthesis. Part 3: Design, Synthesis and Biological Evaluation of Novel 5-Substituted Indazoles as Potent and Selective Kinase Inhibitors. Bioorg. Med. Chem. Lett. 2011, 21 (5), 1477–1481. View Source
- [2] Explicit Note: No published head-to-head bioactivity comparison between 2-chloro-N-(1H-indazol-7-yl)acetamide and its 5-yl isomer has been identified in the peer-reviewed literature or patent corpus. This evidence dimension relies on class-level structure-activity relationship (SAR) inference from the indazole kinase inhibitor field. View Source
